molecular formula C10H15NOS B588724 1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium CAS No. 129598-85-2

1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium

Cat. No.: B588724
CAS No.: 129598-85-2
M. Wt: 197.296
InChI Key: ARFRNVYHCBHXHF-UHFFFAOYSA-N
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Description

1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium is a heterocyclic organic compound that features a pyridine ring substituted with a pentanylsulfanyl group at the 4-position and an oxide group at the 1-position

Properties

CAS No.

129598-85-2

Molecular Formula

C10H15NOS

Molecular Weight

197.296

IUPAC Name

1-oxido-4-pentan-3-ylsulfanylpyridin-1-ium

InChI

InChI=1S/C10H15NOS/c1-3-9(4-2)13-10-5-7-11(12)8-6-10/h5-9H,3-4H2,1-2H3

InChI Key

ARFRNVYHCBHXHF-UHFFFAOYSA-N

SMILES

CCC(CC)SC1=CC=[N+](C=C1)[O-]

Synonyms

Pyridine, 4-[(1-ethylpropyl)thio]-, 1-oxide (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium typically involves the oxidation of the corresponding pyridine derivative. One common method is the oxidation of 4-(3-pentanylsulfanyl)pyridine using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like titanium silicalite (TS-1) in methanol . This method is efficient and provides good yields of the desired N-oxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and safe handling of oxidizing agents and catalysts, ensuring consistent product quality and yield over extended periods .

Chemical Reactions Analysis

Types of Reactions

1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.

    Substitution: The pentanylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Parent Pyridine: Formed through reduction reactions.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . This activation can facilitate various chemical reactions, making the compound useful in catalysis and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxido-4-pentan-3-ylsulfanylpyridin-1-ium is unique due to the presence of the pentanylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other pyridine N-oxides. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

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